

2,2,3,3-Tetramethylhexane chemical properties

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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylhexane

Cat. No.: B080486

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An In-depth Technical Guide to the Chemical Properties of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2,3,3-tetramethylhexane**, a highly branched aliphatic hydrocarbon. This document details its known properties, outlines experimental protocols for its characterization, and proposes a logical synthetic pathway.

Core Chemical and Physical Properties

2,2,3,3-Tetramethylhexane is a saturated alkane with the chemical formula C₁₀H₂₂.[1][2][3][4] Its structure consists of a hexane backbone with four methyl groups substituting the hydrogen atoms at the C2 and C3 positions. Due to its highly branched and symmetrical nature, it possesses distinct physical properties compared to its linear isomer, n-decane.

Data Presentation: Physicochemical Properties

The quantitative properties of **2,2,3,3-tetramethylhexane** are summarized in the table below. It is important to note that some variations exist in reported values across different sources, which is common for experimental data.

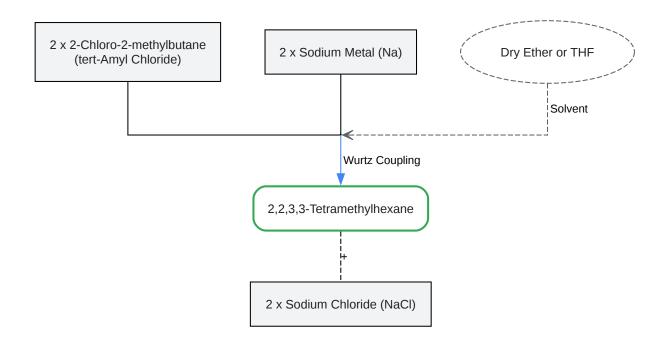


Property	Value	Reference(s)
IUPAC Name	2,2,3,3-Tetramethylhexane	[4]
CAS Number	13475-81-5	[2][3][4]
Molecular Formula	C10H22	[2][3]
Molecular Weight	142.28 g/mol	[2]
Appearance	Colorless to yellowish liquid	[2]
Density	0.761 g/cm ³	[2]
Boiling Point	160.33 °C (at 760 mmHg)	[2]
Melting Point	-53.99 °C	[2]
Flash Point	43.7 °C	
Refractive Index	1.426	[2]
Solubility	Soluble in organic solvents (e.g., ethanol, ether)	[2]
Kovats Retention Index	929 (Standard non-polar column)	[4]

Synthesis Pathway

While specific documented syntheses for **2,2,3,3-tetramethylhexane** are not readily available in recent literature, a plausible and historically relevant method is the Wurtz reaction, which involves the reductive coupling of two alkyl halide molecules.[5][6][7] For this symmetrical alkane, the logical precursor would be the tertiary alkyl halide, 2-chloro-2-methylbutane (tertamyl chloride).[8]





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Caption: Proposed synthesis via Wurtz reductive coupling.

Experimental Protocol: Wurtz Reaction (General)

This protocol describes a general procedure for the synthesis of symmetrical alkanes. It should be noted that for tertiary halides, elimination reactions are a significant competing pathway, often leading to low yields of the desired alkane.[5][9]

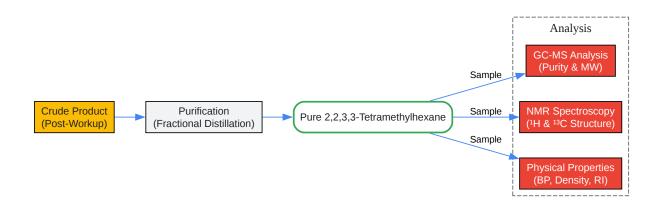
- Preparation: All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere) as the reaction is highly sensitive to moisture.[5][10]
- Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a
 pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
- Reagents: Sodium metal is added to the flask along with an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5]



- Addition: A solution of 2-chloro-2-methylbutane in the same anhydrous solvent is added dropwise from the dropping funnel to the sodium suspension. The reaction is often initiated by gentle warming.
- Reaction: The mixture is stirred and heated to reflux. The reaction progress can be monitored by the consumption of the sodium metal.
- Workup: After the reaction is complete, any unreacted sodium is carefully quenched (e.g., with ethanol). The mixture is then washed with water to remove the sodium chloride salt.
- Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation. The final product, 2,2,3,3-tetramethylhexane, is purified by fractional distillation.

Analytical Characterization Workflow

The identity and purity of synthesized **2,2,3,3-tetramethylhexane** are confirmed through a standard analytical workflow involving chromatographic and spectroscopic methods, alongside physical property measurements.



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Caption: General workflow for analytical characterization.



Experimental Protocols: Analysis Protocol: Boiling Point Determination (Capillary Method)

- Sample Preparation: A few milliliters of the purified liquid are placed into a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube. The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).[6] Heating should be gradual as the temperature approaches the expected boiling point.
- Observation: As the liquid heats, air will escape from the capillary tube. The boiling point is
 the temperature at which a rapid and continuous stream of bubbles emerges from the
 capillary.
- Measurement: The heat is removed, and the liquid is allowed to cool. The boiling point is
 officially recorded at the exact temperature when the bubbling stops and the liquid is drawn
 back into the capillary tube.[11]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the sample is prepared in a high-purity volatile solvent, such as hexane or dichloromethane.
- Instrument Parameters (Typical for Alkanes):
 - GC Column: A nonpolar stationary phase column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is typically used.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
 - Oven Program: A temperature ramp is used, for example, starting at 40°C, holding for 2-3 minutes, then ramping at 5-10°C/min to a final temperature of ~250°C.



- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[12]
- Injection: A small volume (typically 1 μL) of the prepared sample is injected into the GC.
- Data Analysis: The retention time is used for chromatographic identification, and the resulting
 mass spectrum is analyzed for its molecular ion peak (m/z 142) and characteristic
 fragmentation pattern to confirm the structure.

Protocol: NMR Sample Preparation

- Sample Preparation: For a standard ¹H NMR spectrum, approximately 5-20 mg of the liquid sample is required. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable.[13]
 [14]
- Solvent: The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[13] The solvent must completely dissolve the sample.
- Transfer: The solution is carefully transferred into a clean, dry 5 mm NMR tube using a pipette. Any solid particulates should be filtered out to ensure good spectral resolution.[14]
 [15]
- Finalizing: The tube is capped securely and wiped clean before being inserted into the NMR spectrometer's spinner turbine.

Predicted NMR Spectra

Due to the high degree of symmetry in **2,2,3,3-tetramethylhexane**, its NMR spectra are predicted to be very simple.

- ¹H NMR: Protons on sp³ hybridized carbons in alkanes typically appear in the highly shielded region of the spectrum (0.7-1.9 ppm).[12][16][17]
 - Ethyl group (CH₂): The four equivalent protons of the two methylene groups would appear as a single quartet.
 - Ethyl group (CH₃): The six equivalent protons of the terminal methyl groups would appear as a single triplet.



- Tertiary methyl groups: The twelve equivalent protons of the four methyl groups attached to the quaternary carbons (C2 and C3) would appear as a single sharp singlet.
- ¹³C NMR: Aliphatic carbons typically resonate between 5 and 50 ppm.[18][19] Due to symmetry, only four distinct carbon environments are expected:
 - C1 (CH₃ of ethyl)
 - C4 (CH₂ of ethyl)
 - C2/C3 (Quaternary carbons): Quaternary carbons typically show weaker signals.
 - Methyls on C2/C3: The four equivalent methyl carbons.

Safety and Handling

2,2,3,3-Tetramethylhexane is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources.[2] Skin contact may cause irritation, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[2]

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